

Arterolane Maleate: A Technical Guide to Solubility and Stability

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Compound of Interest		
Compound Name:	Arterolane Maleate	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Arterolane, a synthetic peroxide antimalarial, and its maleate salt, represent a significant advancement in the treatment of malaria. As a fully synthetic compound, it offers a stable and reliable alternative to artemisinin-based therapies. This technical guide provides an in-depth analysis of the core physicochemical properties of **Arterolane Maleate**, focusing on its solubility and stability characteristics. Understanding these parameters is critical for researchers, scientists, and drug development professionals in the formulation of effective and stable dosage forms. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of relevant pathways and workflows.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. **Arterolane Maleate** exhibits a range of solubilities in various solvents, which is a key consideration for its application in different dosage forms, from oral solids to parenteral solutions.

Quantitative Solubility Data

The following table summarizes the known solubility data for **Arterolane Maleate** in commonly used laboratory solvents.



Solvent	Solubility (mg/mL)	Temperature (°C)	Method
Dimethyl Sulfoxide (DMSO)	100	Not Specified	Not Specified
In vivo formulation 1¹	≥ 1.67	Not Specified	Not Specified
In vivo formulation 2 ²	≥ 1.67	Not Specified	Not Specified
In vivo formulation 3 ³	≥ 1.67	Not Specified	Not Specified

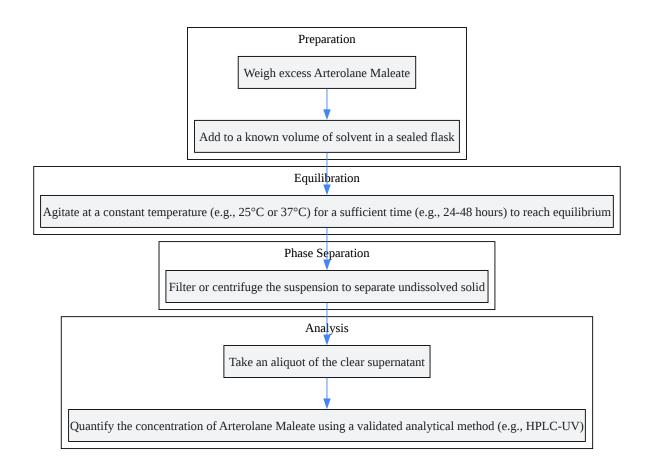
¹10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1] ²10% DMSO, 90% (20% SBE-β-CD in Saline)[1] ³10% DMSO, 90% Corn Oil[1]

Note: Quantitative aqueous solubility data at different pH values and in other common organic solvents like ethanol and methanol are not readily available in the public domain. The provided in vivo formulation data suggests that with the use of co-solvents and excipients, a therapeutically relevant concentration can be achieved.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound. The following is a generalized protocol that can be adapted for **Arterolane**Maleate.





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Shake-Flask Solubility Determination Workflow

Stability Characteristics

The stability of **Arterolane Maleate** is a critical quality attribute that influences its shelf-life, storage conditions, and formulation design. Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.



Forced Degradation Studies

Forced degradation studies, conducted under conditions more stringent than accelerated stability testing, are performed to identify potential degradation products and pathways. As per the International Conference on Harmonisation (ICH) guidelines, **Arterolane Maleate** has been subjected to stress conditions including acid, base, oxidation, heat, and light.[2][3]

Summary of Stability under Stress Conditions:

Arterolane Maleate has been found to be unstable under hydrolytic (acidic, basic, and neutral), oxidative, and photolytic conditions.[2] These studies have identified the formation of at least four unique degradation products.[2]

Quantitative Stability Data

The following table summarizes the results from forced degradation studies. The data highlights the conditions under which **Arterolane Maleate** degrades and the extent of that degradation where information is available.

Stress Condition	Reagent/Condi tion Details	Time	Temperature (°C)	Degradation (%)
Acidic Hydrolysis	0.1 M HCl	2 hours	80	~12%
Basic Hydrolysis	0.01 M NaOH	1 hour	80	~16%
Oxidative	30% H ₂ O ₂	24 hours	Room Temperature	~14%
Thermal	Solid State	48 hours	105	~9%
Photolytic	Solid State, UV light (254 nm)	48 hours	Room Temperature	~10%

Note: The percentage of degradation can vary depending on the exact experimental conditions. The data presented is a synthesis of available information and should be considered indicative.

Experimental Protocols: Forced Degradation Studies



The following provides an overview of the methodologies employed in the forced degradation of **Arterolane Maleate**.

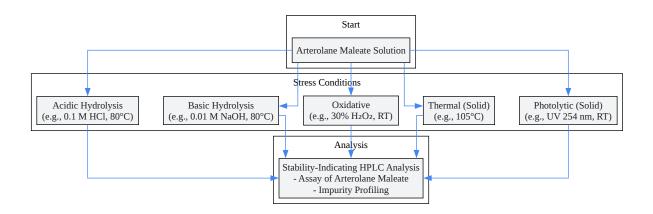
General Protocol for Forced Degradation:

- Preparation of Stock Solution: A stock solution of **Arterolane Maleate** is prepared in a suitable solvent (e.g., methanol or a mixture of methanol and water).
- Application of Stress: The stock solution is subjected to various stress conditions as detailed below.
- Neutralization/Stopping the Reaction: After the specified time, the reaction is stopped. For acidic and basic solutions, this is typically achieved by neutralization.
- Analysis: The stressed samples are then diluted with the mobile phase and analyzed using a
 validated stability-indicating HPLC method to determine the percentage of remaining
 Arterolane Maleate and to profile the degradation products.

Specific Stress Conditions:

- Acidic Hydrolysis: The drug solution is treated with an acid (e.g., 0.1 M HCl) and heated (e.g., at 80°C).
- Basic Hydrolysis: The drug solution is treated with a base (e.g., 0.01 M NaOH) and heated (e.g., at 80°C).
- Oxidative Degradation: The drug solution is treated with hydrogen peroxide (e.g., 30% H₂O₂) at room temperature.
- Thermal Degradation: The solid drug is exposed to high temperature (e.g., 105°C).
- Photolytic Degradation: The solid drug is exposed to UV light (e.g., at 254 nm) in a photostability chamber.





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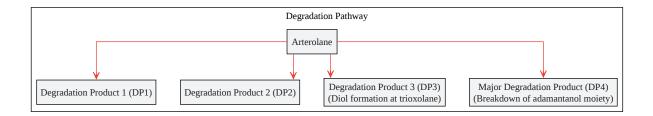
Forced Degradation Experimental Workflow

Degradation Pathway

Forced degradation studies have revealed that the 1,2,4-trioxolane ring, which is the pharmacophore of Arterolane, is a primary site of degradation. One of the major degradation pathways involves the breakdown of the (1r,3r,5r,7r)-2-methoxyadamantan-2-ol moiety and subsequent diol formation at the trioxolane ring.[2]

The following diagram illustrates a proposed degradation pathway for Arterolane. The exact structures of all degradation products (DPs) are not fully elucidated in the available literature, but the major degradation product (DP4) has been identified.[2]





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Proposed Degradation Pathway of Arterolane

Conclusion

This technical guide provides a consolidated overview of the solubility and stability of Arterolane Maleate based on currently available data. While it is evident that Arterolane Maleate's solubility can be enhanced through formulation strategies, further research to quantify its intrinsic solubility in aqueous and organic media is warranted. The stability profile indicates that Arterolane Maleate is susceptible to degradation under various stress conditions, highlighting the importance of controlled storage and handling, as well as the use of validated stability-indicating analytical methods for its quality control. The elucidation of degradation pathways is crucial for the development of stable formulations and for ensuring the safety and efficacy of the final drug product. The information presented herein serves as a valuable resource for scientists and professionals involved in the development and handling of this important antimalarial agent.

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